

Thermochemistry of Nickel(II) bromide decomposition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel(II) bromide

Cat. No.: B080709

[Get Quote](#)

An In-depth Technical Guide on the Thermochemistry of **Nickel(II) Bromide** Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) bromide (NiBr_2), an inorganic compound with notable applications in catalysis and materials synthesis, exhibits distinct thermochemical behavior upon heating. Understanding the thermodynamics and kinetics of its decomposition is crucial for controlling reaction pathways, ensuring safety, and optimizing processes where NiBr_2 is utilized at elevated temperatures. This technical guide provides a comprehensive overview of the thermochemistry associated with the decomposition of **Nickel(II) bromide**, including its fundamental thermodynamic properties, a proposed decomposition pathway, and a generalized experimental protocol for its analysis.

Thermochemical Data

The thermal stability and decomposition of a compound are fundamentally governed by its thermodynamic properties. The standard enthalpy of formation (Δ_fH°), standard Gibbs free energy of formation (Δ_fG°), and standard molar entropy (S°) are key parameters that dictate the spontaneity and energy changes associated with chemical reactions. A summary of the available thermochemical data for solid **Nickel(II) bromide** at standard conditions (298.15 K and 1 bar) is presented in Table 1.

Table 1: Standard Thermochemical Properties of **Nickel(II) Bromide** (NiBr₂(s))

Property	Value	Reference(s)
Molar Mass	218.50 g/mol	[1]
Melting Point	963 °C (sublimes)	[2]
Standard Enthalpy of Formation (ΔfH° ₂₉₈)	-212.1 kJ/mol	[2]
	-214 kJ/mol	[3]
Standard Gibbs Free Energy of Formation (ΔfG° ₂₉₈)	-201 kJ/mol	[3]
Standard Molar Entropy (S° ₂₉₈)	129 J/(mol·K)	[3]

Thermal Decomposition Pathway

Upon heating, **Nickel(II) bromide** undergoes decomposition, breaking down into its constituent elements or other simpler compounds. While detailed experimental studies specifically outlining the thermal decomposition of anhydrous NiBr₂ are not abundant in publicly accessible literature, the expected decomposition pathway can be inferred from the known chemical behavior of metal halides at high temperatures. When heated to decomposition, NiBr₂ is known to emit toxic bromide fumes.[1] This suggests a primary decomposition reaction as follows:

This reaction represents the decomposition of solid **Nickel(II) bromide** into solid nickel metal and bromine gas. The high melting point of NiBr₂ (963 °C), at which it also sublimes, indicates a significant thermal stability.[2] The decomposition is expected to occur at elevated temperatures, likely in a range comparable to other nickel halides, such as NiCl₂ which decomposes around 740 °C.[4]

It is important to note that **Nickel(II) bromide** can exist in various hydrated forms (dihydrate, trihydrate, and hexahydrate).[2] If a hydrated form of NiBr₂ is heated, the initial mass loss will correspond to the dehydration process, which for the trihydrate occurs at approximately 200 °C, before the decomposition of the anhydrous salt at higher temperatures.[1]

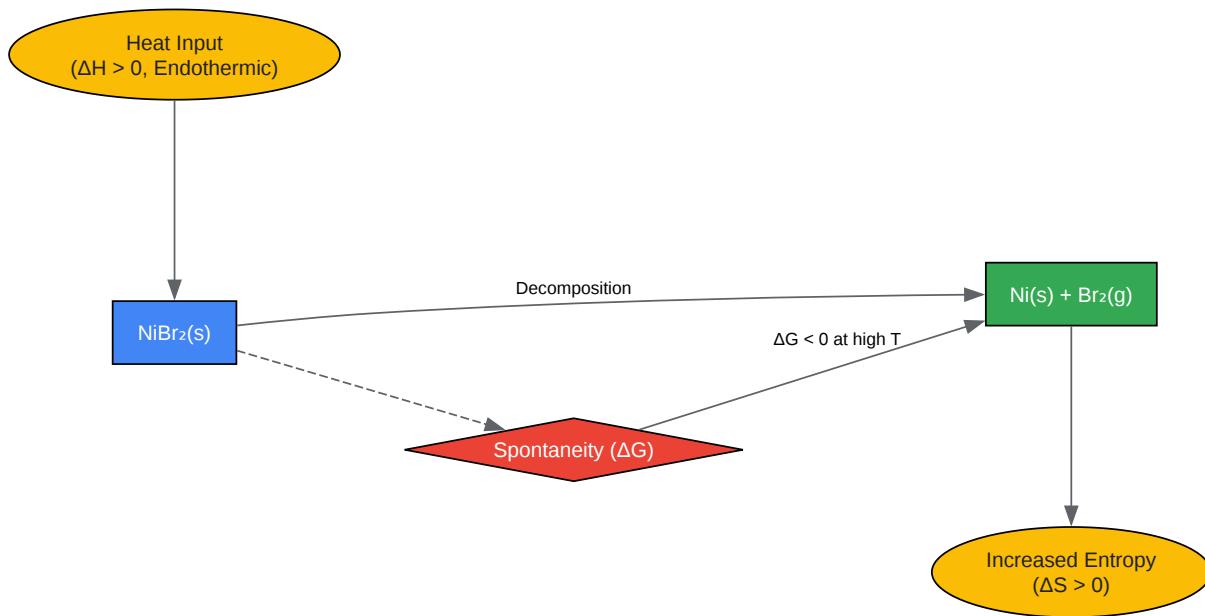
Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for studying the thermal decomposition of materials. Although a specific, detailed experimental protocol for the TGA of anhydrous NiBr_2 is not readily available in the reviewed literature, a general methodology can be outlined based on standard practices for inorganic solids.

Objective: To determine the decomposition temperature and mass loss profile of anhydrous **Nickel(II) bromide**.

Apparatus:

- Thermogravimetric Analyzer (TGA) with a high-temperature furnace.
- High-purity inert gas supply (e.g., Nitrogen or Argon).
- Analytical balance for sample preparation.
- Alumina or platinum crucibles.


Procedure:

- **Sample Preparation:** A small amount of anhydrous NiBr_2 powder (typically 5-10 mg) is accurately weighed into a clean, tared TGA crucible.
- **Instrument Setup:**
 - The TGA furnace is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous products.
 - A temperature program is set. A typical program would involve an initial isothermal hold at a low temperature (e.g., 30-40 °C) to allow the balance to stabilize, followed by a linear heating ramp to a final temperature above the expected decomposition point. A heating rate of 10 °C/min is common for such analyses.

- Data Acquisition: The TGA instrument records the sample mass as a function of temperature.
- Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the total mass loss.

Visualization of Thermochemical Principles

The logical relationship of the key thermochemical principles governing the decomposition of **Nickel(II) bromide** can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Logical flow of NiBr₂ thermochemical decomposition.

Conclusion

The thermochemistry of **Nickel(II) bromide** decomposition is characterized by its high thermal stability, with decomposition occurring at elevated temperatures to likely yield nickel metal and bromine gas. While specific experimental data on its decomposition kinetics are limited, the fundamental thermodynamic properties provide a solid basis for understanding its behavior.

The generalized experimental protocol for TGA offers a practical framework for researchers to investigate the decomposition profile of NiBr_2 and similar inorganic materials. Further experimental studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) would be invaluable for elucidating the precise decomposition mechanism and identifying gaseous products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Nickel(II) bromide | NiBr_2 | CID 278492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nickel(II) bromide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermochemistry of Nickel(II) bromide decomposition]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080709#thermochemistry-of-nickel-ii-bromide-decomposition\]](https://www.benchchem.com/product/b080709#thermochemistry-of-nickel-ii-bromide-decomposition)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com